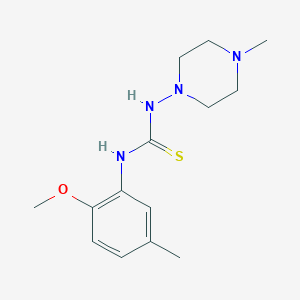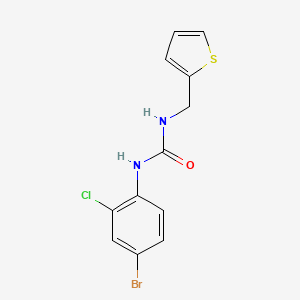![molecular formula C15H14N4O3S B5741513 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)
2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, it has been found to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and cell death.
Biochemical and Physiological Effects:
2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide has been found to have a wide range of biochemical and physiological effects. Some of these effects include:
1. Anticancer Properties: 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide has been found to inhibit the growth of cancer cells in vitro and in vivo.
2. Neuroprotective Properties: 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide has been found to have neuroprotective properties and may help to prevent the death of neurons in the brain.
3. Anti-inflammatory Properties: 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide has been found to have anti-inflammatory properties and may be useful in treating conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide in lab experiments is its wide range of biochemical and physiological effects. It can be used in a variety of research areas, making it a versatile compound. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide. Some of these include:
1. Further studies on the mechanism of action to better understand how the compound works.
2. Studies on the potential use of the compound in treating other diseases such as diabetes and cardiovascular disease.
3. Studies on the potential use of the compound in combination with other drugs to enhance its effects.
4. Development of new synthesis methods to improve the yield and purity of the compound.
Synthesemethoden
The synthesis method for 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide involves several steps. The first step involves the reaction of 6-methyl-2-pyridinylamine with carbon disulfide to form the corresponding dithiocarbamate. This dithiocarbamate is then reacted with 3-nitrobenzoyl chloride to form the desired compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it useful in a variety of research areas. Some of the research areas where it has been used include:
1. Cancer Research: 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide has been found to have potential anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neurological Disorders: 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide has also been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been found to have neuroprotective properties and may help to prevent the death of neurons in the brain.
3. Inflammation: 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide has also been studied for its potential use in treating inflammation. It has been found to have anti-inflammatory properties and may be useful in treating conditions such as arthritis.
Eigenschaften
IUPAC Name |
2-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9-5-3-8-13(16-9)17-15(23)18-14(20)11-6-4-7-12(10(11)2)19(21)22/h3-8H,1-2H3,(H2,16,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAONIKPJUGOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-butyl-3-{[4-(dimethylamino)benzylidene]amino}-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5741448.png)


![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5741465.png)


![3-phenyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5741521.png)


![ethyl 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5741551.png)

![methyl [2-(3-chlorophenyl)ethyl]carbamate](/img/structure/B5741557.png)